molecular formula C14H13ClFNO3S B12200334 5-chloro-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide

5-chloro-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B12200334
M. Wt: 329.8 g/mol
InChI Key: ADLUSVFMYRJXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a chloro group, a fluorophenyl group, a methoxy group, and a methyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-methoxy-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Chlorination: The amino group is converted to a chloro group using a chlorinating agent like thionyl chloride.

    Coupling Reaction: The final step involves coupling the chlorinated intermediate with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-hydroxy-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide.

    Reduction: 5-hydroxy-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-fluorophenyl)-2-iodo-N-methylbenzamide
  • 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide

Uniqueness

5-chloro-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C14H13ClFNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-N-(4-fluorophenyl)-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO3S/c1-9-7-13(20-2)14(8-12(9)15)21(18,19)17-11-5-3-10(16)4-6-11/h3-8,17H,1-2H3

InChI Key

ADLUSVFMYRJXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)F)OC

Origin of Product

United States

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